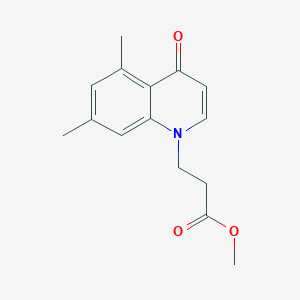
Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Ester Group: The ester group can be introduced by reacting the quinoline derivative with methyl propanoate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nucleophile-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, inhibiting the replication of cancer cells or microorganisms.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinolinic Acid: A neuroactive compound involved in the kynurenine pathway.
Uniqueness
Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the specific substitution pattern on the quinoline ring and the presence of the ester group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Biological Activity
Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies and findings related to the biological activity of this compound, providing a comprehensive overview.
- Chemical Name : this compound
- CAS Number : 1279202-04-8
- Molecular Formula : C14H15N1O3
- Molecular Weight : 245.28 g/mol
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in melanoma and breast cancer cell lines.
Case Study: Apoptosis Induction
A study conducted on melanoma cells reported that treatment with this compound led to a significant increase in apoptotic cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Melanoma | 25 | Induces apoptosis |
| Breast Cancer | 30 | Induces apoptosis |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may function by:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : The compound could alter signaling pathways associated with cell survival and apoptosis.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 3-(5,7-dimethyl-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C15H17NO3/c1-10-8-11(2)15-12(9-10)16(6-4-13(15)17)7-5-14(18)19-3/h4,6,8-9H,5,7H2,1-3H3 |
InChI Key |
VPTDMLCKUPGKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)C=CN(C2=C1)CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















